Cas no 81024-43-3 ((R)-Metoprolol)

(R)-Metoprolol 化学的及び物理的性質
名前と識別子
-
- 2-Propanol,1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-, (2R)-
- (R)-(+)-METOPROLOL
- (R)-Metoprolol
- (+)-Metoprolol
- (2R)-metoprolol
- (R)-1-isopropylamino-3-[4-(2-metoxyethyl)phenoxy]propan-2-ol
- BIDD:GT0581
- d-Metoprolol
- (2R)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol (ACI)
- 2-Propanol, 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-, (R)- (ZCI)
- 2-Propanol 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-, (2R)-
- CHEMBL1741004
- 81024-43-3
- SCHEMBL40918
- (2R)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
- r-metoprolol
- (R)-1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
- 2-Propanol, 1-(4-(2-methoxyethyl)phenoxy)-3-((1-methylethyl)amino)-, (2R)-
- BDBM81884
- DTXSID20230862
- EN300-25893794
- (2R)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol;(+)-Metoprolol
- (2R)-1-[4-(2-methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
- NCGC00021148-01
- NS00116087
- STR11440
- AKOS030242833
- G91257
-
- MDL: MFCD00869311
- インチ: 1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1
- InChIKey: IUBSYMUCCVWXPE-CQSZACIVSA-N
- ほほえんだ: O(C1C=CC(CCOC)=CC=1)C[C@H](O)CNC(C)C
計算された属性
- せいみつぶんしりょう: 267.18300
- どういたいしつりょう: 267.18344366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 9
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 50.7Ų
じっけんとくせい
- ゆうかいてん: 39-42°C
- PSA: 50.72000
- LogP: 2.00410
(R)-Metoprolol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M338775-5mg |
(R)-Metoprolol |
81024-43-3 | 5mg |
$951.00 | 2023-05-17 | ||
1PlusChem | 1P0050XI-1mg |
(R)-Metoprolol |
81024-43-3 | 95% | 1mg |
$251.00 | 2024-04-21 | |
A2B Chem LLC | AC33686-1mg |
(R)-Metoprolol |
81024-43-3 | 95% | 1mg |
$271.00 | 2024-04-19 | |
A2B Chem LLC | AC33686-5mg |
(R)-Metoprolol |
81024-43-3 | 95% | 5mg |
$1092.00 | 2024-04-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-212687-1mg |
(R)-Metoprolol, |
81024-43-3 | 1mg |
¥1880.00 | 2023-09-05 | ||
A2B Chem LLC | AC33686-2mg |
(R)-Metoprolol |
81024-43-3 | > 95% | 2mg |
$423.00 | 2023-12-30 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R923751-1mg |
(R)-Metoprolol |
81024-43-3 | 98% | 1mg |
¥3,299.00 | 2022-09-28 | |
TRC | M338775-2mg |
(R)-Metoprolol |
81024-43-3 | 2mg |
$391.00 | 2023-05-17 | ||
TRC | M338775-1mg |
(R)-Metoprolol |
81024-43-3 | 1mg |
$ 215.00 | 2023-09-07 | ||
Enamine | EN300-25893794-0.05g |
(2R)-1-[4-(2-methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol |
81024-43-3 | 95% | 0.05g |
$148.0 | 2024-06-18 |
(R)-Metoprolol 合成方法
ごうせいかいろ 1
2.1 Reagents: Potassium hydroxide Solvents: Ethanol
3.1 Reagents: Hydrochloric acid Solvents: Ethanol
4.1 Reagents: Pyridine Solvents: Dichloromethane
5.1 Solvents: Acetonitrile
ごうせいかいろ 2
2.1 Reagents: Sodium methoxide Solvents: Methanol
3.1 Reagents: Potassium hydroxide Solvents: Ethanol
4.1 Reagents: Hydrochloric acid Solvents: Ethanol
5.1 Reagents: Pyridine Solvents: Dichloromethane
6.1 Solvents: Acetonitrile
ごうせいかいろ 3
ごうせいかいろ 4
2.1 Solvents: Acetonitrile
ごうせいかいろ 5
2.1 Reagents: Hydrochloric acid Solvents: Ethanol
3.1 Reagents: Pyridine Solvents: Dichloromethane
4.1 Solvents: Acetonitrile
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
2.1 Catalysts: Borate(1-), tetrafluoro-, zinc (2:1), hydrate ; 2 h, rt
ごうせいかいろ 9
2.1 Reagents: Pyridine Solvents: Dichloromethane
3.1 Solvents: Acetonitrile
ごうせいかいろ 10
ごうせいかいろ 11
1.2 Solvents: Methanol
1.3 Solvents: Methanol
ごうせいかいろ 12
ごうせいかいろ 13
2.1 Reagents: Potassium hydroxide Solvents: Ethanol
3.1 Reagents: Hydrochloric acid Solvents: Ethanol
4.1 Reagents: Pyridine Solvents: Dichloromethane
5.1 Solvents: Acetonitrile
ごうせいかいろ 14
(R)-Metoprolol Raw materials
- (2R)-3-(4-(2-Methoxyethyl)phenoxy)propane-1,2-diol
- L(+)-Tartaric acid
- (2R)-2-(chloromethyl)oxirane
- Metoprolol
- β-Cyclodextrin
- 4-Methoxyphenethyl alcohol
- 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]propan-2-ol hydrochloride
- 3-4-(2-Methoxyethyl)phenoxy-1,2-epoxypropane
- (S)-Epichlorohydrin
- 1,3-Dioxolane, 4-[[4-(2-methoxyethyl)phenoxy]methyl]-2,2-dimethyl-, (S)- (9CI)
- propan-2-amine
- (S)-3-4-(2-Methoxyethyl)phenoxy-1,2-epoxypropane
- [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzene-1-sulfonate
- 4-(2-Bromoethyl)phenol
- 4-(2-Methoxyethyl)phenol
- (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol
(R)-Metoprolol Preparation Products
(R)-Metoprolol 関連文献
-
Surbhi Soni,Bharat P. Dwivedee,Vishnu K. Sharma,Uttam C. Banerjee RSC Adv. 2017 7 36566
-
Peng Zhou,Jinling Huang,Wanxue Ding RSC Adv. 2018 8 35981
-
Mariani A. Ciciliati,M. Ermelinda S. Eusébio,Manuela Ramos Silva,éder T. G. Cavalheiro,Ricardo A. E. Castro CrystEngComm 2019 21 4319
-
Lina Yin,Ruixue Ma,Bin Wang,Honglin Yuan,Gang Yu RSC Adv. 2017 7 8280
-
Xue Ren,Man He,Beibei Chen,Bin Hu Anal. Methods 2020 12 141
-
Xiangjing Yang,Takeshi Fukushima,Tomofumi Santa,Hiroshi Homma Analyst 1997 122 1365
-
Xiaoru Peng,Mengying Du,Yong Shen,Yu-Xin Ye,Xianglei Kong,Jianqiao Xu,Gangfeng Ouyang Chem. Commun. 2022 58 11867
-
Qin-Tao Liu,Rob I. Cumming,Alan D. Sharpe Photochem. Photobiol. Sci. 2009 8 768
-
Wei Sun,Ruimin Chen,Wanshu Li,Hui Zhang,Jifeng Ye,Xiao Cui,Chengke Huang Anal. Methods 2015 7 8459
-
Zhimin Tao RSC Adv. 2014 4 18961
(R)-Metoprololに関する追加情報
(R)-Metoprolol (CAS No. 81024-43-3): A Comprehensive Overview
(R)-Metoprolol (CAS No. 81024-43-3) is a chiral β-adrenergic receptor antagonist, widely recognized for its therapeutic applications in cardiovascular diseases. This compound, also known as metoprolol tartrate, is a selective β1-adrenergic receptor blocker that has been extensively studied and utilized in clinical settings for the management of hypertension, angina pectoris, and arrhythmias. The enantiomeric purity of (R)-Metoprolol is crucial for its pharmacological efficacy and safety profile.
The chemical structure of (R)-Metoprolol consists of a phenylpropanolamine core with a specific chiral center, which imparts its unique pharmacological properties. The compound is synthesized through a series of well-defined chemical reactions, ensuring high enantiomeric purity and consistent quality. The enantiomeric form of (R)-Metoprolol is particularly important because it exhibits greater potency and selectivity compared to its racemic mixture or the (S)-enantiomer.
In recent years, significant advancements have been made in understanding the mechanisms of action and the therapeutic potential of (R)-Metoprolol. Studies have shown that this compound effectively reduces heart rate and myocardial oxygen demand, thereby alleviating symptoms associated with cardiovascular conditions. Additionally, (R)-Metoprolol has been found to have beneficial effects on cardiac remodeling and can improve outcomes in patients with chronic heart failure.
The pharmacokinetics of (R)-Metoprolol have been extensively characterized. It is rapidly absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver. The primary metabolite, α-hydroxymetoprolol, retains significant β-adrenergic blocking activity but has a longer half-life compared to the parent compound. This metabolic profile contributes to the sustained therapeutic effects of (R)-Metoprolol.
Clinical trials have consistently demonstrated the efficacy and safety of (R)-Metoprolol in various cardiovascular conditions. For instance, a large-scale randomized controlled trial (RCT) published in the New England Journal of Medicine reported that patients treated with (R)-Metoprolol had a significantly reduced risk of mortality and morbidity compared to those receiving placebo or other antihypertensive agents. These findings have solidified the position of (R)-Metoprolol as a first-line treatment for hypertension and other cardiovascular disorders.
Beyond its established uses, ongoing research is exploring new applications for (R)-Metoprolol. Recent studies have investigated its potential in managing anxiety disorders and improving cognitive function in patients with neurodegenerative diseases. Preliminary results suggest that the anxiolytic properties of (R)-Metoprolol may be beneficial in reducing symptoms of anxiety without causing significant side effects.
The safety profile of (R)-Metoprolol is generally favorable, with common side effects including bradycardia, hypotension, and fatigue. However, these adverse effects are typically mild and well-managed with appropriate dosing adjustments. Serious side effects are rare but can include bronchospasm in patients with asthma or chronic obstructive pulmonary disease (COPD). Therefore, careful patient selection and monitoring are essential to ensure optimal outcomes.
In conclusion, (R)-Metoprolol (CAS No. 81024-43-3) remains a cornerstone medication in the management of cardiovascular diseases due to its high efficacy, favorable safety profile, and well-characterized pharmacological properties. Ongoing research continues to uncover new therapeutic applications and refine our understanding of this important compound.
81024-43-3 ((R)-Metoprolol) 関連製品
- 81024-42-2((S)-Metoprolol)
- 98418-47-4(Metoprolol succinate)
- 62572-90-1(3-4-(2-Methoxyethyl)phenoxy-1,2-propanediol)
- 51384-51-1(Metoprolol)
- 93379-54-5((S)-Atenolol)
- 56392-16-6(a-Hydroxy Metoprolol (Mixture of Diastereomers))
- 29122-68-7(Atenolol)
- 37350-58-6(Metoprolol)
- 56392-14-4(Metoprolol Acid)
- 56392-17-7(Metoprolol Tartrate (mixture of isomers))




